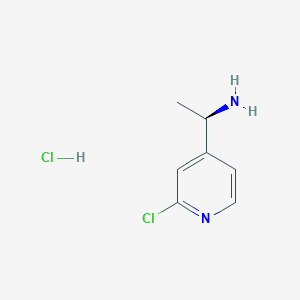
5-Iodo-2-isopropoxy-4-(1-methylpiperidin-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-isopropoxy-4-(1-methylpiperidin-4-yl)aniline is a chemical compound that belongs to the class of aniline derivatives This compound is characterized by the presence of an iodine atom, an isopropoxy group, and a methylpiperidinyl group attached to the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-isopropoxy-4-(1-methylpiperidin-4-yl)aniline typically involves multiple steps:
Isopropoxylation: The isopropoxy group can be introduced via nucleophilic substitution, where an appropriate isopropyl alcohol derivative reacts with the iodinated aniline.
Piperidinylation: The attachment of the methylpiperidinyl group can be accomplished through a nucleophilic substitution reaction, where the iodinated and isopropoxylated aniline reacts with a methylpiperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-2-isopropoxy-4-(1-methylpiperidin-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Iodo-2-isopropoxy-4-(1-methylpiperidin-4-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Iodo-2-isopropoxy-4-(1-methylpiperidin-4-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the piperidinyl group can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-Methylpiperidin-4-yl)aniline: Similar structure but lacks the iodine and isopropoxy groups.
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline: Similar structure but with different substituents on the aniline ring.
Uniqueness
5-Iodo-2-isopropoxy-4-(1-methylpiperidin-4-yl)aniline is unique due to the combination of the iodine atom, isopropoxy group, and methylpiperidinyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H23IN2O |
|---|---|
Poids moléculaire |
374.26 g/mol |
Nom IUPAC |
5-iodo-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyaniline |
InChI |
InChI=1S/C15H23IN2O/c1-10(2)19-15-8-12(13(16)9-14(15)17)11-4-6-18(3)7-5-11/h8-11H,4-7,17H2,1-3H3 |
Clé InChI |
PIWFUCDUERLWOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C(=C1)C2CCN(CC2)C)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


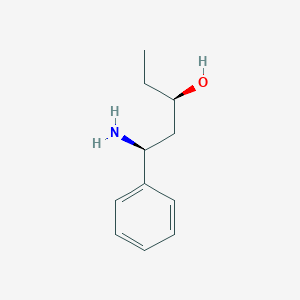
![(S)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid](/img/structure/B12987380.png)
![Methyl 3-[5-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B12987382.png)
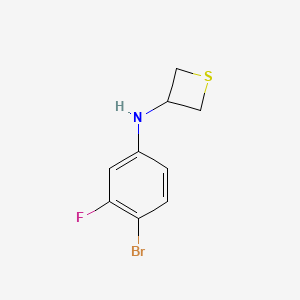
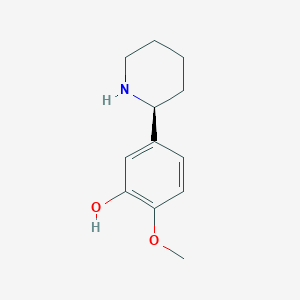
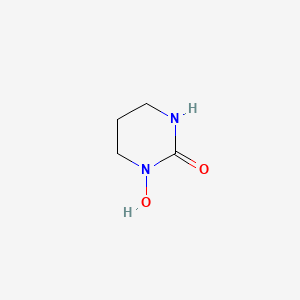


![7-Oxaspiro[3.5]nonan-5-one](/img/structure/B12987414.png)
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B12987429.png)
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanenitrile](/img/structure/B12987434.png)
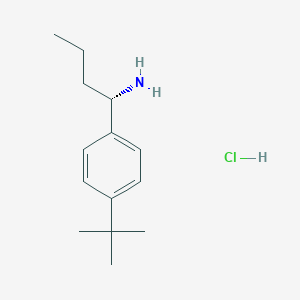
![3-Chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12987458.png)
